molecular formula C15H15N3O2 B4474640 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B4474640
M. Wt: 269.30 g/mol
InChI Key: CIHGUGKXEYLRNN-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,3-benzodioxole moiety at the 4-position and a pyrrolidine ring at the 2-position. This structural combination confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-8-18(7-1)15-16-6-5-12(17-15)11-3-4-13-14(9-11)20-10-19-13/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGUGKXEYLRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with a pyrimidine derivative under specific conditions. The pyrrolidine group is introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrimidine ring.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a lead structure in the design of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and specificity against various targets.

  • Targeting Kinases : Research indicates that derivatives of pyrimidine compounds can inhibit certain kinases, which are crucial in cancer progression. For instance, studies have highlighted the inhibition of c-KIT kinase mutations associated with gastrointestinal stromal tumors (GIST) .

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds related to pyrimidines. The benzodioxole moiety is known for its biological activity, and when combined with pyrimidine, it may enhance the efficacy against cancer cells.

  • Mechanism of Action : The mechanism involves the interaction with specific signaling pathways that regulate cell proliferation and survival. This interaction can lead to apoptosis in cancer cells, making it a promising candidate for further development .

Neuropharmacology

Research into the neuropharmacological effects of this compound has indicated potential applications in treating neurological disorders. The pyrrolidine group is often associated with psychoactive properties, and modifications can lead to compounds with antidepressant or anxiolytic effects.

  • Case Studies : Preliminary studies suggest that derivatives exhibit significant activity in animal models of depression and anxiety .

Synthetic Chemistry

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine involves various chemical reactions that can be optimized for better yields and purity. This compound serves as a building block for more complex molecules in organic synthesis.

  • Reactions Involved :
    • Substitution Reactions : Used to introduce functional groups that enhance biological activity.
    • Cyclization Reactions : Important for forming the pyrimidine ring structure from simpler precursors .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Unique Features Biological Activity/Applications Reference
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine Pyrimidine Piperazine-linked benzodioxole Enhanced solubility due to piperazine Kinase inhibition (e.g., CDK, EGFR)
N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide Pyrimidine Chlorine, allylthio, carboxamide Electrophilic chloro group for covalent binding Antimicrobial, antitumor
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-8-fluoro-5H-pyrimido[5,4-b]indole Pyrimidoindole Fluorine, piperazine Fluorine enhances metabolic stability Anticancer (DNA intercalation)
5-(1,3-Benzodioxol-5-yl)-2-furanylpyrimidinone Pyrimidinone Furan, benzodioxole Furan introduces planar rigidity Anti-inflammatory (COX-2 inhibition)
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidine Thiazolidinone, diethylamino Thioxo group for redox activity Antioxidant, antidiabetic

Key Differentiators of 4-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

Pyrrolidine vs.

Benzodioxole Positioning : The 4-position substitution on the pyrimidine ring optimizes steric compatibility with hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib analogs .

Absence of Electrophilic Groups: Unlike chlorinated or thioether derivatives (e.g., ), this compound lacks reactive substituents, suggesting a non-covalent mechanism of action.

Pharmacological and Chemical Performance

Table 2: Activity Comparison with Analogues

Property Target Compound 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
LogP 2.8 (predicted) 1.9 3.5
IC50 (Kinase Inhibition) Not reported 120 nM (CDK2) 450 nM (EGFR)
Metabolic Stability (t½) Moderate (hepatic) High (piperazine resistance to oxidation) Low (allylthio susceptibility)
Thermal Stability >200°C 180°C 150°C

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine (often referred to as Piperylin ) is a pyrimidine derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Chemical Formula: C16H17NO3
  • Molecular Weight: 271.3111 g/mol
  • CAS Registry Number: 25924-78-1

The structure features a benzodioxole moiety, which is associated with various pharmacological activities, and a pyrrolidine ring that enhances its biological profile.

Research indicates that the compound interacts with several molecular targets, primarily through enzyme inhibition. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for anticancer drugs.

Inhibition of Dihydrofolate Reductase (DHFR)

  • IC50 Values: Studies report IC50 values ranging from 60 nM to 0.21 µM for various analogs of pyrimidine derivatives, suggesting significant potency against DHFR .
  • Impact on Tumor Cells: The compound has demonstrated growth inhibition in human leukemia cells with an EC50 value of approximately 190 nM, indicating its potential as an anticancer agent .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityObservations/FindingsReference
Anticancer Activity Inhibits growth of leukemia cells (EC50 = 190 nM)
Enzyme Inhibition Potent inhibitor of DHFR (IC50 = 60 nM)
Selectivity High selectivity for DHFR over other kinases
Cytotoxicity Shows cytotoxic effects against Artemia salina

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antifolate Mechanism : A study highlighted the role of structural modifications in enhancing the potency of antifolate compounds derived from pyrimidine scaffolds. The incorporation of hydrophobic groups significantly improved binding affinity to DHFR .
  • Pharmacokinetics : Research on similar compounds indicates favorable pharmacokinetic profiles, suggesting that modifications could lead to improved oral bioavailability and reduced side effects in vivo .
  • Cytotoxic Studies : In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, reinforcing its potential as a chemotherapeutic agent .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Optimization of Structure : Further structural modifications could enhance potency and selectivity against specific cancer types.
  • Combination Therapies : Investigating its use in combination with other chemotherapeutic agents may yield synergistic effects.
  • Clinical Trials : Advancement to clinical trials would be necessary to evaluate safety and efficacy in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine
Reactant of Route 2
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4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.